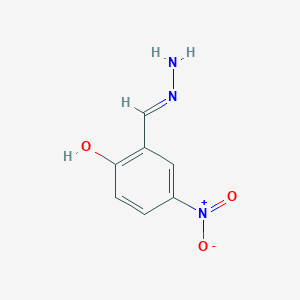
(1E)-2-hydroxy-5-nitro-benzaldehyde hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a hydrazinylmethylidene group and a nitro group attached to a cyclohexa-2,4-dien-1-one ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one typically involves the reaction of hydrazine derivatives with nitro-substituted cyclohexadienones. One common method includes the condensation of hydrazine hydrate with 4-nitrocyclohexa-2,4-dien-1-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazinylmethylidene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazinylmethylidene derivatives.
科学研究应用
6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydrazinylmethylidene group can form covalent bonds with nucleophilic sites in biomolecules, disrupting their normal function.
相似化合物的比较
Similar Compounds
4-nitrocyclohexa-2,4-dien-1-one: Lacks the hydrazinylmethylidene group, making it less reactive in certain biochemical applications.
6-(aminomethylidene)-4-nitrocyclohexa-2,4-dien-1-one: Similar structure but with an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
Uniqueness
6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one is unique due to the presence of both hydrazinylmethylidene and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
属性
分子式 |
C7H7N3O3 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC 名称 |
2-[(E)-hydrazinylidenemethyl]-4-nitrophenol |
InChI |
InChI=1S/C7H7N3O3/c8-9-4-5-3-6(10(12)13)1-2-7(5)11/h1-4,11H,8H2/b9-4+ |
InChI 键 |
UFHMSBIPLZSWJA-RUDMXATFSA-N |
手性 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/N)O |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,4]Benzothiazino[2,3-b]phenothiazine](/img/structure/B14760924.png)
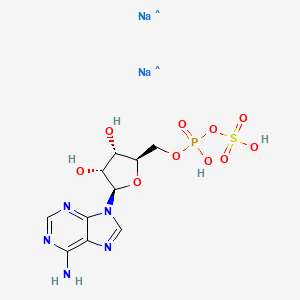
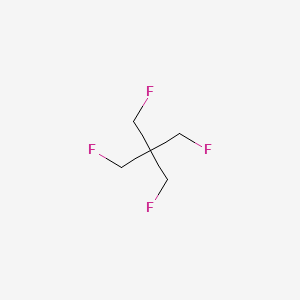
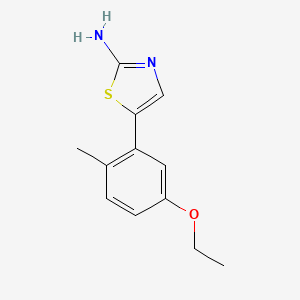
![2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl-](/img/structure/B14760935.png)
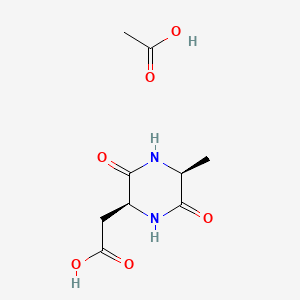
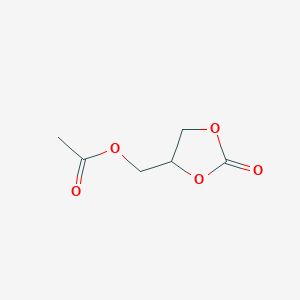

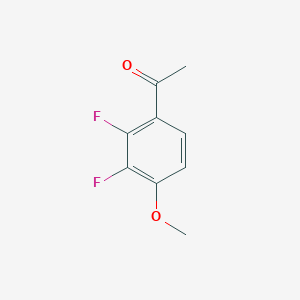
![N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline](/img/structure/B14760962.png)
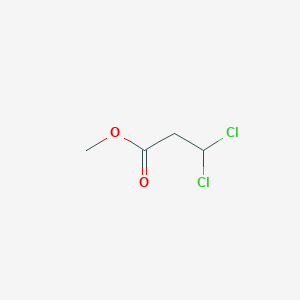

![Tricyclo[3.3.1.1~3,7~]tetrastibazane](/img/structure/B14760995.png)

